Aurantiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantiol is synthesized through a condensation reaction between hydroxycitronellal and methyl anthranilate. The reaction is typically carried out at a temperature of approximately 90°C with varying synthesis times ranging from 15 minutes to 4 hours . The process involves heating the reactants with an acid catalyst, followed by recrystallization to purify the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The simple condensation technique is preferred, which involves heating the reactants at 90°C for an optimal synthesis time of 30 minutes to 1 hour. This method yields this compound with a high purity of 77.57% .
Chemical Reactions Analysis
Types of Reactions: Aurantiol primarily undergoes condensation reactions, as it is a Schiff base formed from the reaction between an aldehyde (hydroxycitronellal) and a primary amine (methyl anthranilate) .
Common Reagents and Conditions:
Condensation Reaction: Hydroxycitronellal and methyl anthranilate are the primary reagents.
Catalysts: Acid catalysts are commonly used to facilitate the reaction.
Conditions: The reaction is typically carried out at 90°C with varying synthesis times.
Major Products: The major product of the condensation reaction is this compound itself, characterized by its floral balsamic, sweet, and orange blossom odor .
Scientific Research Applications
Aurantiol has several applications across various fields:
Chemistry: Used as a model compound in the study of Schiff bases and their properties.
Biology: Investigated for its potential biological activities due to its Schiff base structure.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry to enhance the stability and longevity of perfumes.
Mechanism of Action
Aurantiol exerts its effects primarily through its chemical structure as a Schiff base. The condensation reaction between hydroxycitronellal and methyl anthranilate results in a stable compound that enhances the fragrance’s stability and longevity . The molecular targets and pathways involved are related to its ability to form stable complexes with other fragrance components, thereby prolonging their release and enhancing their overall scent profile .
Comparison with Similar Compounds
Hydroxycitronellal: An aldehyde used in the synthesis of aurantiol, known for its floral and citrus notes.
Methyl Anthranilate: A primary amine used in the synthesis of this compound, known for its grape-like odor.
Indole: Another compound used in fragrance formulations, known for its floral and indolic notes.
Uniqueness of this compound: this compound is unique due to its ability to combine the floral notes of hydroxycitronellal and the sweet, fruity notes of methyl anthranilate into a stable Schiff base. This combination results in a compound with enhanced stability and longevity, making it highly valuable in the fragrance industry .
Properties
IUPAC Name |
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBPISPWJZMWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044579, DTXSID60859152 | |
Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89-43-0, 663958-46-1 | |
Record name | Aurantiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurantium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663958461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AURANTIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495739WRQE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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